Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoate
Description
Ethyl 3-(4-bromo-2-chlorophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a 4-bromo-2-chlorophenyl substituent attached to a hydroxypropanoate backbone. Its absolute configuration is determined via derivatization with Mosher’s reagent ((R)-MTPA chloride), followed by analysis of $ ^1 \text{H} $- and $ ^{19} \text{F} $-NMR shifts. The shielding/deshielding effects of the aromatic ring and trifluoromethyl group in diastereomeric Mosher’s esters confirm the (S)-configuration at the stereocenter . This compound is synthesized via enantioselective catalytic methods, such as enantio-relay catalysis, which is also employed for analogs with varied aromatic substituents .
Properties
Molecular Formula |
C11H12BrClO3 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-2-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
MZKFYJHDRSAXMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)Br)Cl)O |
Origin of Product |
United States |
Preparation Methods
α-Halogenation of β-Keto Esters and Subsequent Reduction
One well-documented approach involves the α-bromination and α-chlorination of β-keto esters, followed by asymmetric or racemic reduction to yield the β-hydroxy ester.
Ethyl 2-bromo-2-(4-chlorophenyl)-3-hydroxypropanoate, a close analog, has been synthesized by bromination of ethyl 3-oxo-3-(4-chlorophenyl)propanoate using mild brominating agents under controlled temperature and catalytic conditions (e.g., proline or quinine analogs as catalysts).
The α-halogenation step typically uses N-bromosuccinimide (NBS) or other mild halogenating agents to introduce bromine at the α-position adjacent to the carbonyl group, followed by reduction of the ketone to the hydroxy group using biocatalysts or chemical reductants.
Enantioselective reductions have been achieved using enzymes such as phenolic acid decarboxylase homologs (PEDH) expressed in Escherichia coli, enabling the synthesis of chiral β-hydroxy esters with high enantiomeric excess.
Direct Halogenation of Phenyl-Substituted Hydroxypropanoates
Direct bromination of hydroxypropanoate derivatives has been reported using hydrogen bromide in aqueous media under inert atmosphere at elevated temperatures (e.g., 65 °C for 21 hours) to yield methyl or ethyl 2-bromo-3-hydroxypropanoates with yields up to 87%.
The presence of chlorine substituents on the phenyl ring can be introduced prior to or after the hydroxypropanoate synthesis by electrophilic aromatic substitution or via halogenated starting materials.
Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| α-Bromination of β-keto ester | NBS or mild brominating agents, proline/quinine catalysts | ~40-70 | Temperature optimization critical; mild conditions preferred to avoid side reactions |
| Biocatalytic asymmetric reduction | Enzymatic reduction with PEDH in phosphate buffer at 30°C | High | Provides chiral β-hydroxy esters with high enantiomeric excess |
| Reformatsky reaction | Ethyl iodoacetate, aldehyde/ketone, Zn or Me2Zn, chiral ligands | Moderate to high | Requires careful ligand and solvent choice for stereoselectivity |
| Direct bromination | HBr in water, 65 °C, inert atmosphere | 68-87 | Straightforward; purification by silica gel chromatography |
Analytical and Purification Techniques
The products are typically purified by silica gel column chromatography using solvent systems such as dichloromethane/ethyl ether or pentane/ethyl acetate.
Structural confirmation and purity assessment are performed by ^1H NMR, ^13C NMR, LC-MS, and chiral HPLC to determine enantiomeric excess where applicable.
Research Findings and Optimization Notes
Catalyst screening for halogenation reactions has shown that proline analogs and quinine derivatives can significantly influence yield and selectivity.
Temperature control during halogenation is crucial; lower temperatures favor selectivity but may reduce conversion, while higher temperatures increase reaction rate but risk side reactions.
Enzymatic reductions using PEDH have demonstrated excellent selectivity and mild reaction conditions, making them attractive for industrial-scale synthesis of chiral β-hydroxy esters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(4-Bromo-2-chlorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and chlorine atoms can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Structural analogs differ in the substitution pattern on the phenyl ring, which influences physicochemical properties and reactivity:
Key Observations :
- Electron-Withdrawing Groups (NO$_2$, Cl, Br): Increase acidity of the hydroxyl group and influence enantioselectivity during synthesis .
- Methoxy Substituents : Improve solubility in polar solvents but reduce reactivity in esterification .
- Steric Effects : Bulky substituents (e.g., 2,6-diCl) hinder catalytic access to the stereocenter, lowering reaction yields .
Key Observations :
Spectroscopic Characterization
Mosher’s ester analysis is a universal method for determining the absolute configuration of β-hydroxy esters:
- $ ^1 \text{H} $-NMR : Methoxy protons in (S)-configured Mosher’s esters resonate at 3.43–3.49 ppm, shielded by the aromatic ring’s anisotropic effect .
- $ ^{19} \text{F} $-NMR : Fluorine signals at −71.29 to −71.49 ppm confirm the (S)-configuration due to deshielding by the CF$_3$ group .
Contrast with 3-Oxopropanoate Analogs:
- The hydroxyl group in 3-hydroxypropanoates (vs. ketones in 3-oxopropanoates) enables hydrogen bonding, affecting melting points and chromatographic behavior .
Biological Activity
Ethyl 3-(4-bromo-2-chlorophenyl)-3-hydroxypropanoate is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and chlorine substituents on the phenyl ring significantly influences its chemical properties and biological interactions. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 307.57 g/mol. The compound features a propanoate backbone with hydroxyl and halogen substituents, which enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The halogen substituents increase the compound's binding affinity to these targets, potentially modulating several biological pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties.
- Receptor Binding : The compound's structure allows it to bind to certain receptors, which may influence neurotransmitter activity and contribute to its potential neuropharmacological effects .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, with studies demonstrating a reduction in pro-inflammatory cytokines in cell culture models. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Initial findings indicate that this compound exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Case Studies
- In Vitro Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
- Anti-inflammatory Studies : In a model of acute inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers compared to control groups. This supports its role as a therapeutic candidate for inflammatory conditions.
Research Findings Summary
| Activity | Findings |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; dose-dependent cytotoxicity observed |
| Anti-inflammatory | Reduces pro-inflammatory cytokines; effective in acute inflammation models |
| Antimicrobial | Exhibits activity against various bacterial strains |
Q & A
Q. What advanced techniques characterize non-covalent interactions (e.g., π-stacking) in this compound’s crystal lattice?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
